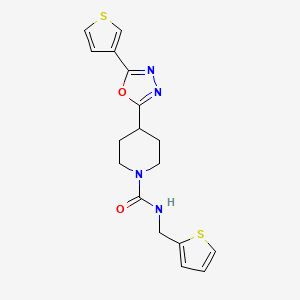

N-(thiophen-2-ylmethyl)-4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide

Description

N-(thiophen-2-ylmethyl)-4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide is a heterocyclic compound featuring a piperidine core substituted with a 1,3,4-oxadiazole ring and thiophene derivatives. The oxadiazole moiety is known for its electron-withdrawing properties and role in enhancing metabolic stability, while the thiophene groups contribute to aromatic interactions in biological systems.

Properties

IUPAC Name |

N-(thiophen-2-ylmethyl)-4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O2S2/c22-17(18-10-14-2-1-8-25-14)21-6-3-12(4-7-21)15-19-20-16(23-15)13-5-9-24-11-13/h1-2,5,8-9,11-12H,3-4,6-7,10H2,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIGVPJLJAGCSDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(O2)C3=CSC=C3)C(=O)NCC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(thiophen-2-ylmethyl)-4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a piperidine ring substituted with thiophene and oxadiazole moieties. The presence of these heterocycles is associated with various biological activities.

Anticancer Activity

Research has shown that derivatives of oxadiazole compounds exhibit potent anticancer properties. For instance, compounds with similar structures have demonstrated growth inhibition against various cancer cell lines. In a study evaluating 1,3,4-oxadiazole derivatives, several exhibited IC50 values ranging from 0.20 to 2.58 μM against the National Cancer Institute's 60 human cancer cell lines panel . The specific compound this compound has not been extensively studied in this context; however, its structural analogs suggest potential efficacy.

The mechanisms through which oxadiazole derivatives exert their anticancer effects often involve:

- Inhibition of Key Enzymes : Compounds targeting deacetylases and kinases have shown promise in disrupting cancer cell proliferation.

- Induction of Apoptosis : Many oxadiazole-containing compounds initiate programmed cell death in tumor cells.

- Cell Cycle Arrest : Some derivatives can induce cell cycle arrest at specific phases, preventing cancer cell division.

Antimicrobial Activity

Oxadiazole derivatives have also been explored for their antimicrobial properties. Studies indicate that certain compounds exhibit activity against bacterial strains, including those resistant to conventional antibiotics. The specific activity of this compound against microbial pathogens remains to be fully elucidated but is an area of ongoing research.

Structure-Activity Relationship (SAR)

The biological activity of thiophene and oxadiazole derivatives is often influenced by their structural characteristics:

| Structural Feature | Impact on Activity |

|---|---|

| Presence of thiophene | Enhances lipophilicity and cellular uptake |

| Oxadiazole ring | Contributes to anticancer and antimicrobial properties |

| Piperidine backbone | Affects binding affinity to biological targets |

Study 1: Anticancer Efficacy

In a comparative study of various oxadiazole derivatives, it was found that modifications at the thiophene position significantly influenced the anticancer activity. A derivative similar to this compound demonstrated an IC50 value of approximately 1.5 μM against HeLa cells, indicating strong potential for further development .

Study 2: Antimicrobial Screening

Another study evaluated the antimicrobial efficacy of oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with thiophene substitutions showed enhanced antibacterial activity compared to their non-thiophene counterparts .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiophene and oxadiazole rings. For instance, derivatives of 1,3,4-thiadiazoles have shown promising results against various cancer cell lines, including HepG-2 (liver cancer) and A549 (lung cancer) cells. The mechanisms of action for these compounds often involve:

- Inhibition of DNA/RNA synthesis : This is crucial in halting cancer cell proliferation.

- Targeting specific kinases : These enzymes play significant roles in tumorigenesis.

Molecular docking studies suggest that the binding affinity of these compounds to key biological targets can be substantial, indicating their potential as lead compounds in drug development .

Other Pharmacological Activities

Beyond anticancer properties, compounds similar to N-(thiophen-2-ylmethyl)-4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide exhibit a range of pharmacological activities:

- Antimicrobial : Many thiophene derivatives have demonstrated antibacterial and antifungal properties.

- Anti-inflammatory : Some studies indicate that these compounds can modulate inflammatory pathways.

These properties make them suitable candidates for further exploration in therapeutic applications beyond oncology.

In Vitro Studies

A significant body of research has focused on evaluating the cytotoxic effects of thiophene and oxadiazole derivatives against various cancer cell lines. For example:

These studies often utilize standard chemotherapeutic agents like cisplatin as controls to benchmark the efficacy of new compounds.

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinities of this compound with various targets such as dihydrofolate reductase (DHFR). These studies provide insights into the potential interactions at the molecular level that could lead to effective inhibition of tumor growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several derivatives listed in , which include thiophene, thiadiazole, pyridazine, and piperazine-based molecules. Below is a detailed analysis of key analogs and their distinguishing features:

Table 1: Structural Comparison of Key Compounds

Key Structural and Functional Differences

Heterocyclic Core Variations: The target compound’s 1,3,4-oxadiazole ring (vs. The piperidine scaffold (vs. piperazine in 863558-54-7) offers conformational rigidity, which may limit off-target interactions compared to the more flexible piperazine analogs.

Substituent Effects :

- Thiophene positioning : The target’s thiophen-3-yl group (vs. thien-2-yl in 872704-30-8) alters aromatic stacking interactions, possibly affecting binding affinity in hydrophobic pockets .

- Sulfonamide vs. Carboxamide : Sulfonamide-containing analogs (e.g., 863595-16-8) exhibit stronger hydrogen-bonding capacity compared to the target’s carboxamide group, which may influence solubility and target engagement .

Pharmacokinetic Implications :

- Compounds with morpholine (901238-25-3) or ethylpiperazine (863558-54-7) substituents show improved aqueous solubility due to their polar tertiary amines, whereas the target’s piperidine and oxadiazole may prioritize membrane permeability .

Research Findings and Hypotheses

While direct pharmacological data for the target compound are unavailable in the provided evidence, structural comparisons suggest:

- Metabolic Stability : The oxadiazole ring may confer greater resistance to cytochrome P450-mediated metabolism compared to thiadiazole-containing analogs like 872704-30-8 .

- Selectivity : The absence of sulfonamide groups (vs. 863595-16-8) could reduce off-target interactions with carbonic anhydrases or proteases, enhancing specificity for kinase targets.

- Synthetic Accessibility : The piperidine-oxadiazole framework is likely more synthetically challenging than morpholine- or pyridine-based analogs, impacting scalability .

Q & A

Q. Table 1: Reaction Optimization Parameters

| Step | Solvent/Catalyst | Temperature | Yield | Reference |

|---|---|---|---|---|

| Oxadiazole formation | PEG-400, acetic acid | 70–80°C | 84–89% | |

| Thioether coupling | Ethanol, NaOH | Reflux | 87% | |

| Final purification | DMSO/water (2:1) | Room temp | >95% |

How is the molecular structure characterized using spectroscopic techniques?

Methodological Answer:

Structural confirmation relies on:

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (MS): Molecular ion peaks (e.g., [M+] at m/z 404–447 for related derivatives) .

- IR Spectroscopy: C=O stretches (~1618–1650 cm⁻¹), C-S-C (~1294–1327 cm⁻¹), and NH bands (~3415–3475 cm⁻¹) .

What strategies resolve contradictions in biological activity data across studies?

Advanced Analysis:

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer efficacy) may arise from:

- Structural analogs: Minor substitutions (e.g., fluorophenyl vs. methoxyphenyl groups) alter target binding. For example, trifluoromethyl groups enhance metabolic stability but reduce solubility .

- Assay conditions: Variations in cell lines (e.g., HeLa vs. MCF-7) or incubation times (24h vs. 48h) significantly impact IC₅₀ values .

- Solution-phase vs. solid-state activity: Polymorphic forms (e.g., crystalline vs. amorphous) affect bioavailability .

Recommendation: Standardize assays using WHO protocols and cross-validate with computational models (e.g., molecular docking).

How can computational methods predict biological target interactions?

Methodological Answer:

- Molecular Docking: Tools like AutoDock Vina simulate binding to targets (e.g., EGFR kinase or bacterial topoisomerase IV). Key parameters:

- Grid box centered on active sites (e.g., ATP-binding pocket for kinases).

- Scoring functions (e.g., binding energy ≤ -8 kcal/mol indicates high affinity) .

- QSAR Models: Correlate substituent electronegativity (e.g., Hammett constants) with activity. Thiophene’s electron-rich π-system enhances DNA intercalation .

Case Study: A pyridine-oxadiazole derivative showed a docking score of -9.2 kcal/mol against Mycobacterium tuberculosis enoyl-ACP reductase, aligning with experimental MIC values of 1.56 µg/mL .

What analytical challenges arise in purity assessment, and how are they addressed?

Advanced Analysis:

- Byproduct identification: Thiourea byproducts from thiosemicarbazide reactions require HPLC-MS for detection (retention time shifts: 12.3 min vs. 14.1 min for the target compound) .

- Residual solvents: DMSO or PEG-400 traces quantified via GC-MS (limit: <500 ppm per ICH guidelines) .

- Polymorphism: Differential Scanning Calorimetry (DSC) identifies melting point variations (ΔTm >5°C indicates distinct forms) .

Solution: Combine orthogonal techniques (e.g., NMR + HPLC) and adhere to USP monographs for validation.

How are pharmacological properties optimized without compromising activity?

Methodological Answer:

- Lipophilicity adjustment: Introducing polar groups (e.g., -OH or -COOH) improves solubility but may reduce membrane permeability. Balance via logP calculations (optimal range: 2–4) .

- Metabolic stability: Deuterium incorporation at labile sites (e.g., methyl groups) extends half-life in microsomal assays .

- Toxicity mitigation: Replace thiophene with furan to reduce hepatotoxicity risks (IC₅₀ in HepG2 cells: >100 µM vs. 50 µM for thiophene analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.